molecular formula C13H16N2O2S B2994081 (2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile CAS No. 1261027-51-3

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile

Cat. No.: B2994081
CAS No.: 1261027-51-3
M. Wt: 264.34
InChI Key: PANMVQNDIVOJPK-JLHYYAGUSA-N
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Description

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
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Scientific Research Applications

Cancer Research Applications

One significant application of sulfonyl acrylonitriles, a class to which "(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile" belongs, is in the development of novel inhibitors for cancer metastasis. Research has shown that these compounds can induce apoptosis in cancer cells during adhesion to normal mesothelial cells, which line the peritoneum. Analogues of sulfonyl acrylonitriles have been synthesized and evaluated, demonstrating improved efficacy and pharmaceutical properties in inhibiting intra-abdominal cancer spread and metastasis. This highlights their potential clinical use as an adjunct to surgical resection of cancers (Shen et al., 2015).

Materials Science Applications

In materials science, the antifouling property of zwitterionic ultrafiltration membranes has been enhanced through the copolymerization of acrylonitrile with sulfobetaine compounds. These membranes show remarkable reduction in irreversible fouling, indicating the beneficial incorporation of zwitterionic groups for water treatment and filtration applications (Sun et al., 2006).

Chemical Synthesis and Polymer Science

Sulfonyl acrylonitriles and related compounds have been employed in the synthesis of fluorescent solvatochromic dyes and as intermediates in various chemical reactions. For instance, fluorescent solvatochromic dyes with strong solvent-dependent fluorescence have been developed, utilizing the electron transfer system inherent in these molecules. These dyes are useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Additionally, the polymerization behavior of acrylonitrile has been extensively studied, providing insights into the production of high-molecular-weight polyacrylonitrile (PAN) under various conditions. Such studies are fundamental in optimizing the properties of PAN for industrial applications, including textile manufacturing and carbon fiber production (Lyoo et al., 1999).

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-ethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-11-5-7-12(8-6-11)18(16,17)13(9-14)10-15(2)3/h5-8,10H,4H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANMVQNDIVOJPK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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